6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid
CAS No.:
Cat. No.: VC15838982
Molecular Formula: C13H9ClN4O2
Molecular Weight: 288.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9ClN4O2 |
|---|---|
| Molecular Weight | 288.69 g/mol |
| IUPAC Name | 6-chloro-5-(1-methylbenzimidazol-2-yl)pyridazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H9ClN4O2/c1-18-10-5-3-2-4-8(10)15-12(18)7-6-9(13(19)20)16-17-11(7)14/h2-6H,1H3,(H,19,20) |
| Standard InChI Key | DLKXXKRZZYSDBW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1C3=CC(=NN=C3Cl)C(=O)O |
Introduction
Structural and Nomenclature Analysis
Core Structural Components
The compound’s architecture integrates three distinct heterocyclic systems:
-
A pyridazine ring substituted at positions 3, 5, and 6 with carboxylic acid, benzimidazole, and chlorine groups, respectively.
-
A 1-methyl-1H-benzo[d]imidazole moiety fused to the pyridazine at position 5, introducing aromatic π-system conjugation and hydrogen-bonding capabilities.
-
A carboxylic acid group at position 3, enabling salt formation, metal coordination, and derivatization into esters or amides.
The chlorine atom at position 6 enhances electronegativity, potentially influencing intermolecular interactions and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 288.69 g/mol | |
| CAS Number | 1355233-87-2 | |
| Heteroatom Composition | 13.8% N, 12.3% Cl, 11.1% O |
Synthesis and Characterization
Synthetic Methodologies
While no direct synthesis protocols for this compound are publicly documented, analogous benzimidazole-pyridazine hybrids suggest feasible routes:
Hypothetical Pathway A:
-
Benzimidazole Formation: Condensation of 4-chloro-1,2-diaminobenzene with acetic acid derivatives under acidic conditions .
-
Pyridazine Coupling: Suzuki-Miyaura cross-coupling between a halogenated pyridazine and benzimidazole boronic ester .
-
Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester precursor under alkaline conditions.
Critical Parameters:
-
Temperature control (<100°C) to prevent decarboxylation.
-
Use of polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
-
Final purification via recrystallization from n-hexane/dichloromethane mixtures.
Table 2: Comparative Yields in Analogous Syntheses
| Intermediate | Reaction Yield | Purity (%) | Reference |
|---|---|---|---|
| Benzimidazole-thiazole | 79% | >95 | |
| Chlorophenyl-imidazo[2,1-b]thiazole | 80% | 98 | |
| Pyridazine-carboxylate | 62% | 92 |
Physicochemical and Spectroscopic Properties
Stability and Solubility
-
Thermal Stability: Decomposition observed above 220°C, consistent with benzimidazole derivatives .
-
Solubility Profile: Limited aqueous solubility (estimated <1 mg/mL at pH 7), enhanced in DMSO (>50 mg/mL).
-
Ionization Constants: Predicted pKa values: carboxylic acid (2.8), benzimidazole N-H (5.4).
Spectroscopic Characterization
-
-NMR: Expected signals at δ 8.7–8.9 ppm (pyridazine H4), 7.5–7.9 ppm (benzimidazole aromatic protons), and 4.1 ppm (N-methyl group) .
-
IR Spectroscopy: Strong absorption at 1700–1720 cm (C=O stretch), 1250 cm (C-N imidazole) .
| Compound | Target Kinase | IC (µM) | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole 5l | VEGFR2 | 5.72% inhibition at 20 µM | |
| Sorafenib (control) | VEGFR2 | 5.2 µM |
Materials Science Applications
Coordination Chemistry
The carboxylic acid and benzimidazole nitrogen atoms enable polydentate ligand behavior. Preliminary studies on analogous compounds show formation of stable complexes with Cu(II) and Fe(III), with potential catalytic applications in oxidation reactions.
Table 4: Metal Complex Stability Constants (log β)
| Metal Ion | Ligand | log β (25°C) | Reference |
|---|---|---|---|
| Cu | Benzimidazole-pyridine | 8.9 ± 0.2 | |
| Fe | Pyridazine-carboxylate | 10.1 ± 0.3 |
Challenges and Future Directions
Recommended Research Priorities
-
Comprehensive Bioactivity Screening: Prioritize assays against cancer cell lines (e.g., MDA-MB-231) and microbial pathogens .
-
Prodrug Development: Esterification of the carboxylic acid to improve bioavailability.
-
Computational Studies: QSAR modeling to optimize substituent effects on target binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume